molecular formula C19H19N3O2 B5077963 N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine

N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine

Cat. No.: B5077963
M. Wt: 321.4 g/mol
InChI Key: YNNLQVGXNBETBC-UHFFFAOYSA-N
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Description

The compound “N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, a phenyl group, and a pyrazol-4-yl group, all connected by a central ethanamine group . The compound is likely to have interesting chemical properties due to the presence of these functional groups.


Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium-catalyzed C-N cross-coupling reactions . For instance, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles involved a Pd-catalyzed C-N cross-coupling . The starting material, 2-(1,3-benzodioxol-5-yl)acetonitrile, was condensed with bis(2-chloroethyl) ether to give a tetrahydro-2H-pyran-4-carbonitrile derivative, which was then reduced with lithium tetrahydroaluminate to yield the key intermediate product .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group is a cyclic structure containing an oxygen atom, while the phenyl and pyrazol-4-yl groups are aromatic rings . The ethanamine group connects these rings together. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the functional groups. For example, the 1,3-benzodioxol-5-yl group might undergo reactions involving the opening of the dioxole ring . The phenyl and pyrazol-4-yl groups might participate in electrophilic aromatic substitution reactions. The ethanamine group could be involved in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,3-benzodioxol-5-yl, phenyl, and pyrazol-4-yl groups could contribute to its polarity and solubility. The compound’s molecular weight can be estimated based on its formula .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-20-11-15-12-22(16-6-4-3-5-7-16)21-19(15)14-8-9-17-18(10-14)24-13-23-17/h3-10,12,20H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNLQVGXNBETBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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